4-Chloro-3-cyclopropoxy-N,N-dimethylbenzamide
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Overview
Description
4-Chloro-3-cyclopropoxy-N,N-dimethylbenzamide is a chemical compound with the molecular formula C12H14ClNO2 and a molecular weight of 239.701 g/mol . It is known for its unique structure, which includes a chloro group, a cyclopropoxy group, and a dimethylbenzamide moiety. This compound has various applications in scientific research and industry due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-cyclopropoxy-N,N-dimethylbenzamide typically involves the reaction of 4-chloro-3-hydroxybenzamide with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropoxy group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-cyclopropoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce oxides and amines, respectively .
Scientific Research Applications
4-Chloro-3-cyclopropoxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-3-cyclopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(cyclopropylmethoxy)-N,N-dimethylbenzamide: Similar structure but with a cyclopropylmethoxy group instead of a cyclopropoxy group.
4-Chloro-N,N-dimethylbenzamide: Lacks the cyclopropoxy group, leading to different chemical properties and applications.
Uniqueness
4-Chloro-3-cyclopropoxy-N,N-dimethylbenzamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H14ClNO2 |
---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
4-chloro-3-cyclopropyloxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C12H14ClNO2/c1-14(2)12(15)8-3-6-10(13)11(7-8)16-9-4-5-9/h3,6-7,9H,4-5H2,1-2H3 |
InChI Key |
MGNUGZQUABZXAO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)Cl)OC2CC2 |
Origin of Product |
United States |
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